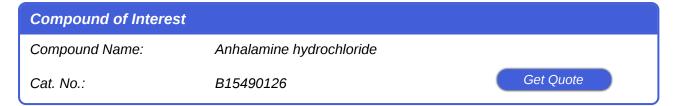


Anhalamine: A Technical Guide to its Historical Context, Discovery, and Research

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid isolated from the peyote cactus (Lophophora williamsii), represents a molecule of significant interest within the field of neuropharmacology. Structurally related to the classic psychedelic mescaline, anhalamine's distinct pharmacological profile, primarily as a potent inverse agonist of the serotonin 5-HT7 receptor, distinguishes it as a subject worthy of in-depth investigation. This technical guide provides a comprehensive overview of the historical context of anhalamine's discovery, its physicochemical properties, and the current state of research into its pharmacological effects. Detailed experimental protocols for its isolation and synthesis, where available, are presented, alongside a summary of its known interactions with cellular signaling pathways. This document aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of anhalamine and related compounds.

Historical Context and Discovery

The discovery of anhalamine is intrinsically linked to the broader scientific exploration of the psychoactive constituents of the peyote cactus in the late 19th and early 20th centuries. While the exact date and individual credited with the first isolation and characterization of anhalamine are not definitively documented in readily available literature, its identification emerged from the pioneering work of chemists and pharmacologists who sought to understand the chemical basis of peyote's effects.



The German pharmacologist Arthur Heffter is a central figure in this narrative. In the late 1890s, Heffter conducted systematic studies on the alkaloids of peyote, successfully isolating and identifying several key compounds, including mescaline, anhalonidine, and lophophorine.[1][2] Given that anhalamine is a major alkaloid in Lophophora williamsii, it is highly probable that it was isolated and characterized during this period of intense investigation into the cactus's chemical composition.[1] The early research on peyote alkaloids laid the groundwork for understanding the structure and activity of a new class of neurologically active compounds.

Physicochemical Properties

Anhalamine is a tetrahydroisoquinoline alkaloid with the chemical formula C₁₁H₁₅NO₃ and a molar mass of 209.24 g/mol . A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Chemical Formula	C11H15NO3	
Molar Mass	209.24 g/mol	_
Appearance	Crystalline solid	-
IUPAC Name	6,7-dimethoxy-1,2,3,4- tetrahydroisoquinolin-8-ol	-
CAS Number	497-40-5	-

Table 1: Physicochemical Properties of Anhalamine

Pharmacology

The primary pharmacological target of anhalamine identified to date is the serotonin 5-HT7 receptor, where it acts as a potent inverse agonist. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system, including regions like the thalamus, hypothalamus, and hippocampus. Its modulation is implicated in a range of physiological processes, including thermoregulation, circadian rhythms, learning, and memory.

Mechanism of Action at the 5-HT7 Receptor



As an inverse agonist, anhalamine not only blocks the action of the endogenous ligand serotonin but also reduces the basal, constitutive activity of the 5-HT7 receptor. This action is mediated through the Gs alpha subunit of the associated G-protein. Inhibition of the 5-HT7 receptor by an inverse agonist like anhalamine leads to a decrease in the activity of adenylyl cyclase, resulting in reduced intracellular levels of cyclic adenosine monophosphate (cAMP). This, in turn, downregulates the activity of Protein Kinase A (PKA) and its downstream signaling cascades.

Quantitative Pharmacological Data

At present, specific quantitative data on the binding affinity (Ki) and functional potency (EC50 or IC50) of anhalamine at the 5-HT7 receptor are not widely available in the public domain. Further research is required to precisely quantify its interaction with this and other potential molecular targets.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation of anhalamine from natural sources and its complete chemical synthesis are not extensively documented in readily accessible scientific literature. However, general methodologies for the extraction of alkaloids from plant material and the synthesis of tetrahydroisoquinolines can be adapted for this purpose.

General Alkaloid Extraction from Lophophora williamsii

A general procedure for extracting alkaloids from peyote would involve the following conceptual steps:



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General workflow for alkaloid extraction.

Conceptual Approach to Chemical Synthesis

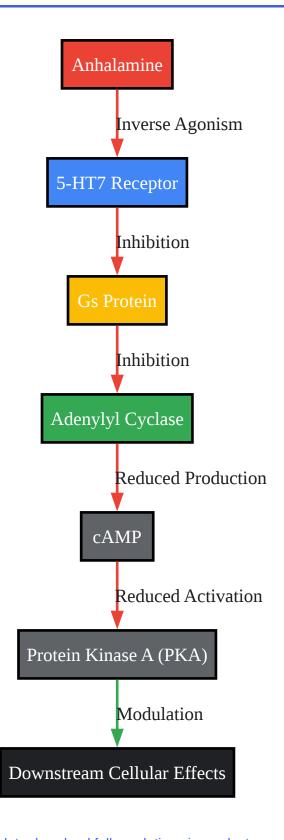


The chemical synthesis of tetrahydroisoquinolines like anhalamine can be conceptually approached through established organic chemistry reactions. A common strategy is the Bischler-Napieralski reaction followed by reduction.

Signaling Pathways

The interaction of anhalamine with the 5-HT7 receptor modulates a key intracellular signaling pathway. As an inverse agonist, it attenuates the Gs-protein-mediated cascade.





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